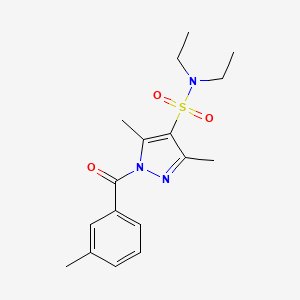

N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide

Description

N,N-Diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide is a pyrazole-4-sulfonamide derivative characterized by a 3,5-dimethylpyrazole core substituted at the 1-position with a 3-methylbenzoyl group and at the 4-position with a diethylsulfonamide moiety. Pyrazole-sulfonamide hybrids are of significant interest due to their diverse biological activities, including antiproliferative and antimicrobial properties . For example, the synthesis of the 3,5-dimethylpyrazole core typically involves the exothermic reaction of pentane-2,4-dione with hydrazine hydrate in methanol . Subsequent functionalization with sulfonamide and benzoyl groups likely follows established coupling or substitution protocols.

Properties

IUPAC Name |

N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-6-19(7-2)24(22,23)16-13(4)18-20(14(16)5)17(21)15-10-8-9-12(3)11-15/h8-11H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVFDCNEBDMZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

N-Benzoylation:

Industrial Production Methods

Industrial production of N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

- The 3-methylbenzoyl group in the target compound may enhance membrane permeability compared to bulkier substituents like the 4-chlorophenylcarbamoyl group in .

- Diethylsulfonamide (target) vs. methyl/isopropyl groups (Patent compound ): Diethyl groups could increase metabolic stability but reduce solubility.

Synthetic Pathways: The target compound’s synthesis likely mirrors ’s hydrazine-based pyrazole core formation, followed by benzoylation and sulfonamide coupling. In contrast, thiadiazole derivatives () require additional cyclization steps with hydrazonoyl chlorides .

Thiadiazole hybrids () prioritize antimicrobial over anticancer activity, highlighting the role of auxiliary heterocycles in modulating target specificity .

Biological Activity

N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide is C15H20N4O2S, with a molecular weight of approximately 320.41 g/mol. The compound features a pyrazole ring substituted with various functional groups that contribute to its biological properties.

Synthesis

The synthesis typically involves:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of a 1,3-diketone with hydrazine.

- Introduction of the Sulfonamide Group : The pyrazole derivative reacts with a sulfonyl chloride in the presence of a base.

- N-Alkylation : Alkylation of nitrogen atoms with diethyl groups completes the synthesis.

These methods are optimized for large-scale production in industrial settings using continuous flow reactors and high-throughput screening techniques .

Antiproliferative Activity

N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide has been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant activity against U937 cells without showing cytotoxicity . The half-maximal inhibitory concentration (IC50) values were determined, indicating its potency in inhibiting cell proliferation.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells .

Other Biological Activities

Research indicates that pyrazole-4-sulfonamides possess additional biological activities:

- Antibacterial and Antifungal Properties : These compounds have shown effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Effects : They may modulate inflammatory responses, making them candidates for treating inflammatory diseases.

- Antioxidant Activity : The presence of specific substituents enhances their ability to scavenge free radicals .

Study 1: Antiproliferative Effects on Cancer Cells

A study published in 2023 evaluated the antiproliferative activity of several pyrazole derivatives, including N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide. The results indicated that this compound effectively inhibited the proliferation of U937 cells at low concentrations without inducing cytotoxicity .

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed promising activity, suggesting potential applications in treating bacterial infections .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.